Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine derivatives with benzyl chloroformate and 2-hydroxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields an alcohol .
Scientific Research Applications
Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler compound with a similar core structure but lacking the benzyl and hydroxyethyl groups.
1-Boc-piperazine: Contains a tert-butyl carbamate protecting group instead of the benzyl group.
Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride: Similar structure but with a hydroxymethyl group instead of a hydroxyethyl group.
Uniqueness
Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, while the hydroxyethyl group provides additional sites for chemical modification .
Properties
Molecular Formula |
C14H21ClN2O3 |
---|---|
Molecular Weight |
300.78 g/mol |
IUPAC Name |
benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O3.ClH/c17-9-6-13-10-16(8-7-15-13)14(18)19-11-12-4-2-1-3-5-12;/h1-5,13,15,17H,6-11H2;1H |
InChI Key |
NUXCWIKVESRYCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)CCO)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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